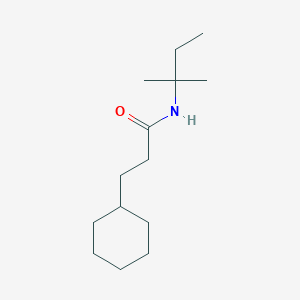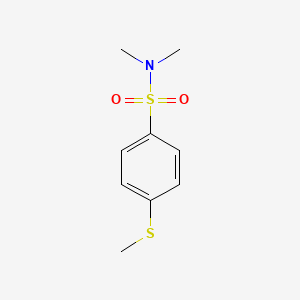![molecular formula C19H16F3NO2 B5815964 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as TFB-TBOA, is a potent and selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been used extensively in scientific research to study the role of EAATs in these disorders and to develop new treatments targeting these transporters.
Mechanism of Action
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide blocks the uptake of glutamate by EAATs by binding to the transporter protein and preventing the conformational changes necessary for substrate transport. This leads to increased extracellular glutamate levels and overstimulation of glutamate receptors, resulting in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects on the nervous system. Studies have shown that 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. It has also been shown to impair synaptic plasticity and learning and memory in animal models. However, 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects in some cases, suggesting that its effects may be context-dependent.
Advantages and Limitations for Lab Experiments
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective blocker of EAATs, allowing for precise manipulation of glutamate levels in the brain. It is also relatively stable and easy to use in experiments. However, 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has some limitations as well. It can have off-target effects on other transporters and receptors, and its effects may be context-dependent, making it difficult to generalize results across different experimental paradigms.
Future Directions
There are several future directions for research involving 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of new treatments targeting EAATs for neurological disorders. 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been used as a lead compound for the development of new drugs that target EAATs with greater specificity and efficacy. Another area of interest is the role of EAATs in synaptic plasticity and learning and memory. 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been used to study the effects of EAAT blockade on these processes, but further research is needed to fully understand the mechanisms involved. Finally, 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide may have applications in the study of other neurotransmitter transporters and receptors, as well as in the development of new imaging and diagnostic tools for neurological disorders.
Synthesis Methods
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-5,6-dimethylbenzofuran with 3-(trifluoromethyl)aniline, followed by reaction with 2-amino-2-(hydroxymethyl)propane-1,3-diol and N,N-dimethylformamide to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but all result in the same compound.
Scientific Research Applications
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been used extensively in scientific research to study the role of EAATs in neurological disorders. Studies have shown that 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can block the uptake of glutamate by EAATs, leading to increased extracellular glutamate levels and excitotoxicity. This has been implicated in the pathogenesis of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has also been used to study the role of EAATs in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-10-7-15-12(3)17(25-16(15)8-11(10)2)18(24)23-14-6-4-5-13(9-14)19(20,21)22/h4-9H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUXMRYAWRPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)
![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5815961.png)
![N-[2-(3-chlorophenyl)ethyl]isonicotinamide](/img/structure/B5815969.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5815975.png)
![ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5815981.png)

